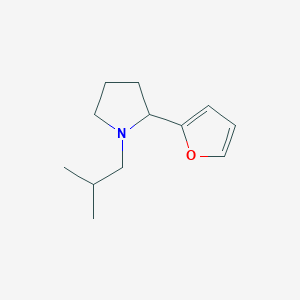
2-(Furan-2-yl)-1-isobutylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-1-isobutylpyrrolidine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom The isobutyl group is attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-isobutylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with isobutylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired pyrrolidine derivative.
Another approach involves the cyclization of a suitable precursor, such as an N-isobutyl-2-furylamine, under acidic or basic conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures consistent product quality and high yields. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1-isobutylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)-1-isobutylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1-isobutylpyrrolidine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)pyrrolidine: Lacks the isobutyl group, which may affect its biological activity and chemical reactivity.
2-(Furan-2-yl)-1-methylpyrrolidine: Contains a methyl group instead of an isobutyl group, leading to differences in steric and electronic properties.
2-(Furan-2-yl)-1-ethylpyrrolidine: Contains an ethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(Furan-2-yl)-1-isobutylpyrrolidine is unique due to the presence of the isobutyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-(2-methylpropyl)pyrrolidine |
InChI |
InChI=1S/C12H19NO/c1-10(2)9-13-7-3-5-11(13)12-6-4-8-14-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
InChI Key |
FKAUQFLBIXNTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCCC1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




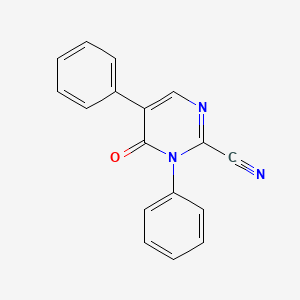
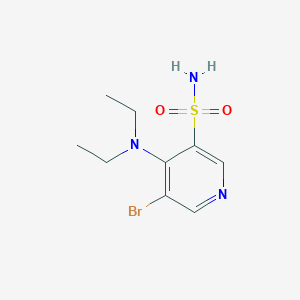
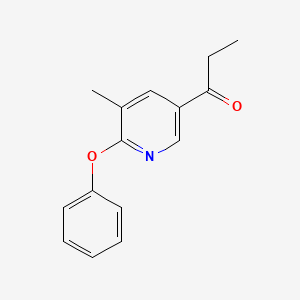
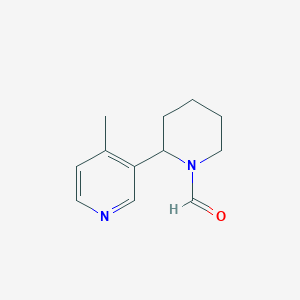
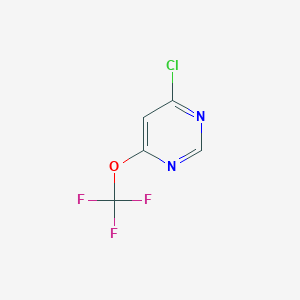
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B11811002.png)



![4-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811025.png)

